2-Cyclopropylpyrimidine-5-carboxylic acid

説明

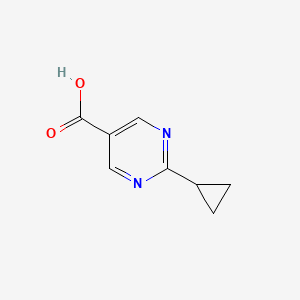

2-Cyclopropylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Cyclopropylpyrimidine-5-carboxylic acid (CPCPA) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyclopropyl group at the 2-position of the pyrimidine ring, which may influence its interactions with biological targets. This article explores the biological activity of CPCPA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : Approximately 164.16 g/mol

- Structure : The cyclopropyl group imparts unique steric and electronic properties to the compound, affecting its reactivity and biological interactions.

CPCPA's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, CPCPA may interact with nucleic acids, impacting processes such as DNA replication and transcription .

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of CPCPA and related compounds. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. The following table summarizes the IC₅₀ values for CPCPA and similar compounds against COX-1 and COX-2:

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| CPCPA | 5.88 | 0.69 | 8.52 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

| Indomethacin | 9.17 | N/A | N/A |

The selectivity index (SI) indicates that CPCPA exhibits a higher selectivity for COX-2 over COX-1 compared to celecoxib, suggesting its potential as an anti-inflammatory agent .

2. Antimicrobial Activity

CPCPA has also been investigated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

3. Potential Antiviral Effects

Emerging research suggests that pyrimidine derivatives, including CPCPA, could exhibit antiviral properties by inhibiting viral replication mechanisms or modulating host immune responses . However, specific studies focusing solely on CPCPA's antiviral activity are still limited.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that CPCPA significantly reduced inflammation compared to control groups. The efficacy was comparable to standard anti-inflammatory drugs like indomethacin, indicating its potential for therapeutic applications in treating inflammatory conditions .

Case Study 2: Antimicrobial Testing

In vitro assays testing CPCPA against Gram-positive and Gram-negative bacteria revealed promising results, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition. These findings support further exploration of CPCPA as a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structural features of CPCPA play a crucial role in determining its biological activity. The presence of the cyclopropyl group enhances lipophilicity and may facilitate better membrane penetration, leading to improved bioavailability and efficacy against biological targets .

科学的研究の応用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-Cyclopropylpyrimidine-5-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to be incorporated into various drug formulations aimed at treating conditions such as cancer and other diseases. For instance, derivatives of this compound have been investigated for their antiandrogenic properties, demonstrating effectiveness in reducing prostate gland size and potentially treating prostate cancer and benign prostatic hyperplasia .

Antiviral Activity

Research indicates that compounds related to this compound exhibit antiviral activity, particularly against viral infections that affect the respiratory system. Studies are ongoing to explore its efficacy as a therapeutic agent in managing viral diseases .

Agrochemical Applications

Herbicide Development

The compound has been noted for its potential use in developing herbicides. Its structural similarities to known herbicides suggest that it could be effective against broadleaf weeds while maintaining low toxicity to non-target organisms, which is a critical factor in sustainable agriculture practices .

Structural Characteristics and Synthesis

Chemical Properties

- Molecular Formula : C8H8N2O2

- Molecular Weight : 164.16 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 98% purity .

The synthesis of this compound can be achieved through various methods, including enzyme-mediated synthesis and ionic liquid techniques, which enhance the efficiency and yield of the desired product .

Case Studies and Research Findings

特性

IUPAC Name |

2-cyclopropylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUXGTVYEKCPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630391 | |

| Record name | 2-Cyclopropylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648423-79-4 | |

| Record name | 2-Cyclopropyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648423-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopropyl-5-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。